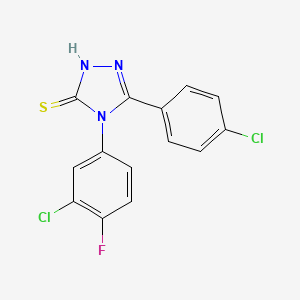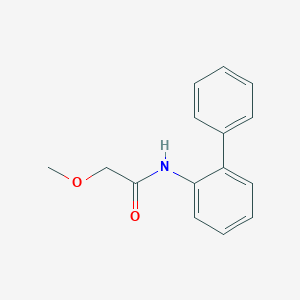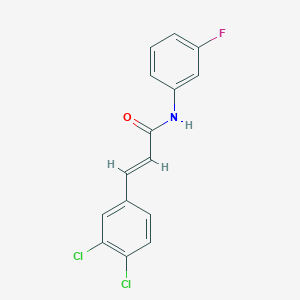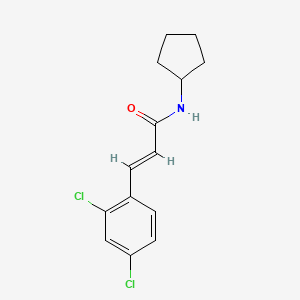![molecular formula C15H12FNO3 B5789705 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene, also known as FNBV, is a synthetic compound that has been of interest to researchers due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is not fully understood, but it has been proposed that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit cytotoxic activity against cancer cells, with IC50 values ranging from 2.8 to 25.5 μM depending on the cell line. This compound has also been found to inhibit the growth of certain fungi, with MIC values ranging from 8 to 32 μg/mL. In addition, this compound has been found to exhibit antibacterial activity against certain bacterial strains, with MIC values ranging from 16 to 64 μg/mL.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene in lab experiments is its relatively high yield of synthesis, which makes it readily available for research purposes. Another advantage is its broad range of potential applications, including as an anticancer, antifungal, and antibacterial agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential use in certain applications.
Orientations Futures
There are several future directions for research on 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer, antifungal, and antibacterial agents. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which may provide valuable information for its potential use in clinical settings. Additionally, further research is needed to explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been achieved using several methods, including the reaction of 3-fluorobenzyl alcohol with 2-nitrovinyl bromide in the presence of a base, and the reaction of 3-fluorobenzyl bromide with 2-nitrophenol in the presence of a base. The yield of this compound has been reported to be around 50-60% using these methods.
Applications De Recherche Scientifique
1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an antifungal agent, as it has been found to inhibit the growth of certain fungi. Additionally, this compound has been studied for its potential use as an antibacterial agent.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-14-6-3-4-12(10-14)11-20-15-7-2-1-5-13(15)8-9-17(18)19/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDRXXRDFXQHDX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)


![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)


